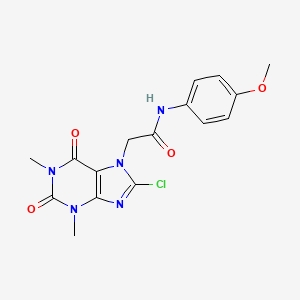![molecular formula C23H24N4O3S B10870324 (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870324.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-2-yl)-3-phenyl-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one: Lacks the methoxy group on the phenyl ring.
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(2-methoxyethyl)amino]ethylidene}-1H-pyrazol-5-one: Has a different alkyl chain length on the amino group.
The uniqueness of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O3S/c1-15(24-13-6-14-29-2)20-21(16-9-11-17(30-3)12-10-16)26-27(22(20)28)23-25-18-7-4-5-8-19(18)31-23/h4-5,7-12,26H,6,13-14H2,1-3H3 |
InChI Key |
VBRPCLWEWWSCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![16-(2-methoxyphenyl)-14-methyl-12-phenyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870249.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10870258.png)
![N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10870262.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870264.png)
![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![2-[7-(furan-2-yl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10870292.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870305.png)
![2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10870306.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10870309.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B10870312.png)

![N-Phenyl-2-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B10870319.png)
